molecular formula C13H21BN2O3Si B1403267 (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 1286776-82-6

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No. B1403267
CAS RN: 1286776-82-6
M. Wt: 292.22 g/mol
InChI Key: DQFVCHOOFJTJTA-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative with a pyrrolo[2,3-b]pyridine core structure. The boronic acid group (-B(OH)2) is often used in organic synthesis and in the development of pharmaceuticals and agrochemicals due to its ability to form stable boronate esters and boronic acids under physiological conditions .


Molecular Structure Analysis

The compound contains a pyrrolo[2,3-b]pyridine core, which is a fused ring system that is part of many biologically active compounds. The trimethylsilyl (TMS) group is a common protecting group in organic synthesis, often used to protect alcohols and other functional groups .


Chemical Reactions Analysis

Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate addition . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the boronic acid group might make the compound capable of forming stable boronate esters under physiological conditions . The TMS group might make the compound more lipophilic, which could affect its solubility in different solvents .

Scientific Research Applications

Potential Applications in Drug Synthesis

Compounds similar to the one you’ve mentioned are often used in the synthesis of various drugs. For example, boronic acids are frequently utilized in Suzuki-Miyaura coupling reactions , which are a type of chemical reaction used to form carbon-carbon bonds. This is a foundational method in the pharmaceutical industry for constructing complex molecules.

Role as FGFR Inhibitors

The compound has been mentioned in relation to its potential role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are a family of receptor tyrosine kinases . Inhibitors of FGFRs can be significant in cancer therapy as they can interfere with the growth and survival of cancer cells.

Use in Esterification Reactions

Another potential application could be in esterification reactions. A related compound, 2-(Trimethylsilyl)ethoxymethyl chloride , has been used to form valuable TMSE esters by heating with unprotected carboxylic acid .

Applications in Neutron Capture Therapy

Boronic acids and their esters are considered for designing new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is used for treating cancer by capturing thermal neutrons on boron-10 which produces high-energy alpha particles that can destroy cancer cells.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known for their ability to form stable covalent bonds with proteins, enzymes, and other biological targets, which can influence various biochemical processes .

Mode of Action

This compound is a boronic acid derivative, which is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the organic group from boron to a transition metal catalyst, typically palladium .

Biochemical Pathways

The suzuki-miyaura coupling reactions in which this compound participates can lead to the formation of biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties .

Pharmacokinetics

The pharmacokinetic properties of boronic acid derivatives can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can interact with biological membranes or proteins .

Result of Action

The products of the suzuki-miyaura coupling reactions in which this compound is involved can have various effects, depending on their specific structures and the biological targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of the Suzuki-Miyaura coupling reactions in which this compound participates can be affected by factors such as temperature, pH, and the presence of certain catalysts .

properties

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3Si/c1-20(2,3)8-7-19-10-16-12(14(17)18)9-11-5-4-6-15-13(11)16/h4-6,9,17-18H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFVCHOOFJTJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1COCC[Si](C)(C)C)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737966
Record name (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

CAS RN

1286776-82-6
Record name (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A hexane solution of n-BuLi (60 mL, 150.97 mmol) was added slowly to a solution of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (25.0 g, 100.65 mmol) in dry THF (200 mL) at −70° C. under N2 protection. The mixture was stirred at −45° C. for 2 hour. After (i-PrO)3B (30.29 g, 161.03 mmol) was added, the mixture was stirred overnight warming to RT. Then the reaction mixture was quenched with 1M aqueous HCl and extracted with EtOAc. The organic layer was washed with water, brine, dried over Na2SO4, filtered and the solvent was concentrated in vacuo under reduced pressure. The crude product was purified using column chromatography (petroleum ether:EtOAc=5:1) to provide the product of (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid (14.4 g, yield: 49%). 1H-NMR (CDCl3, 400 MHz) δ 8.49 (dd, J=4.8 Hz, 1.6 Hz, 1H), 8.07 (dd, J=8.0 Hz, 1.6 Hz, 1H), 7.21 (dd, J=8.0 Hz, 4.8 Hz, 1H), 6.92 (s, 1H), 6.02 (s, 2H), 3.74 (t, J=8.4 Hz, 2H), 1.08 (t, J=8.4 Hz, 2H), 0.04 (s, 9H). MS (M+H)+: 293.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.29 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Reactant of Route 5
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Reactant of Route 6
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

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